- Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary CarbonsJournal of the American Chemical Society, 2020, 142(19), 8928-8937,
Cas no 92273-73-9 (Butylzinc bromide, 0.50 M in THF)

92273-73-9 structure
Nombre del producto:Butylzinc bromide, 0.50 M in THF
Número CAS:92273-73-9
MF:C4H9BrZn
Megavatios:202.427257299423
MDL:MFCD00671997
CID:800566
PubChem ID:24873140
Butylzinc bromide, 0.50 M in THF Propiedades químicas y físicas
Nombre e identificación
-
- Zinc, bromobutyl-
- Butylzinc Bromide
- n-Butylzinc broMide
- butylzinc bromide solution
- Butylzinc bromide solution 0.5 in THF
- butylzinc(II) bromide
- n-Butylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles
- n-butylZnBr
- Bromobutylzinc (ACI)
- Bromo(butyl)zinc
- BUTYLZINC BROMIDE, 0.5M SOLUTION IN TETR AHYDROFURAN
- n-Butylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
- Butylzinc bromide, 0.50 M in THF
-
- MDL: MFCD00671997
- Renchi: 1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1
- Clave inchi: HMBGXQKLGHIDMN-UHFFFAOYSA-M
- Sonrisas: C(CC)C[Zn]Br
Atributos calculados
- Calidad precisa: 199.91800
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 6
- Cuenta de enlace giratorio: 1
Propiedades experimentales
- Color / forma: Colorless Transparent Liquid
- Denso: 0.958 g/mL at 25 °C
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- Coeficiente de distribución del agua: Reacts with water.
- PSA: 0.00000
- Logp: 2.59720
- Sensibilidad: Air Sensitive
- Color / forma: 0.5 M in THF
- Disolución: Reacts with water.
- Presión de vapor: No data available
Butylzinc bromide, 0.50 M in THF Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H225-H302-H319-H335-H351
- Declaración de advertencia: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- Número de transporte de mercancías peligrosas:UN 3399 4.3/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 11-19-36/37-40
- Instrucciones de Seguridad: S16; S26; S33; S36
-
Señalización de mercancías peligrosas:
- Nivel de peligro:4.3
- Condiciones de almacenamiento:2-8°C
- Términos de riesgo:R11; R14; R19; R22; R36/37/38; R40
Butylzinc bromide, 0.50 M in THF Datos Aduaneros
- Código HS:2931900090
- Datos Aduaneros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Butylzinc bromide, 0.50 M in THF PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB349479-50 ml |
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |
92273-73-9 | 50 ml |
€199.00 | 2024-04-16 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58121-50ml |
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |
92273-73-9 | 50ml |
¥3125.00 | 2023-04-13 | ||
TRC | B010754-10mL |
Butylzinc bromide, 0.50 M in THF |
92273-73-9 | 10mL |
165.00 | 2021-08-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497746-50ML |
Butylzinc bromide, 0.50 M in THF |
92273-73-9 | 50ml |
¥2584.47 | 2023-12-05 | ||
Oakwood | 213843-1ml |
n-Butylzinc bromide 0.5 M in Tetrahydrofuran |
92273-73-9 | 1ml |
$35.00 | 2024-07-19 | ||
Fluorochem | 213843-1ml |
n-Butylzinc bromide 0.5 M in Tetrahydrofuran |
92273-73-9 | 1ml |
£33.00 | 2022-02-28 | ||
A2B Chem LLC | AH88499-100ml |
BUTYLZINC BROMIDE |
92273-73-9 | 100ml |
$559.00 | 2023-12-29 | ||
abcr | AB349479-50ml |
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |
92273-73-9 | 50ml |
€199.00 | 2025-02-18 | ||
Oakwood | 213843-5ml |
n-Butylzinc bromide 0.5 M in Tetrahydrofuran |
92273-73-9 | 5ml |
$80.00 | 2024-07-19 | ||
TRC | B010754-5mL |
Butylzinc bromide, 0.50 M in THF |
92273-73-9 | 5mL |
100.00 | 2021-08-18 |
Butylzinc bromide, 0.50 M in THF Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 5 min, rt
1.2 overnight, 80 °C
1.2 overnight, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt
1.2 12 h, 70 °C; 70 °C → rt
1.2 12 h, 70 °C; 70 °C → rt
Referencia
- Palladium-catalyzed anti-Markovnikov hydroalkylation of homoallylic alcohols bearing β-fluorinesOrganic Letters, 2013, 15(17), 4478-4481,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Magnesium , Lithium chloride , Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 2 - 12 h, 0 - 25 °C
1.2 2 - 12 h, 0 - 25 °C
Referencia
- Direct and Efficient C(sp3)-H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc ReagentsAdvanced Synthesis & Catalysis, 2019, 361(9), 2048-2053,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; rt; 10 min, rt
1.2 rt; rt → 70 °C; 16 h, 70 °C
1.2 rt; rt → 70 °C; 16 h, 70 °C
Referencia
- Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-CouplingAngewandte Chemie, 2012, 51(28), 7024-7027,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Iodine , Potassium iodide Solvents: Dimethylformamide ; 12 h, 80 °C
Referencia
- Ni-catalyzed regio- and stereo-defined intermolecular cross-electrophile dialkylation of alkynes without directing groupNature Communications, 2021, 12(1),,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; rt; 3 h, reflux
Referencia
- Method for synthesizing 3,5-dihydroxy-1-alkylbenzene by alkyl protection, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt
1.2 24 h, 80 °C
1.2 24 h, 80 °C
Referencia
- A Nickel(II)-Mediated Thiocarbonylation Strategy for Carbon Isotope Labeling of Aliphatic CarboxamidesChemistry - A European Journal, 2021, 27(24), 7114-7123,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; 40 min, 0 °C
Referencia
- Palladium-catalysed regio- and stereoselective arylative substitution of γ,δ-epoxy-α,β-unsaturated esters and amides by sodium tetraaryl boratesOrganic & Biomolecular Chemistry, 2020, 18(32), 6378-6383,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides: a silyl-Negishi reactionJournal of the American Chemical Society, 2017, 139(23), 7741-7744,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Zinc ; 10 min, heated; rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide
1.3 rt; 8 - 12 h, rt → 70 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide
1.3 rt; 8 - 12 h, rt → 70 °C
Referencia
- Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) ComplexesJournal of the American Chemical Society, 2019, 141(7), 3153-3159,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 10 min, rt
1.2 3 h, 80 °C
1.2 3 h, 80 °C
Referencia
- Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher diseaseOrganic & Biomolecular Chemistry, 2016, 14(3), 1039-1048,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide , Zinc Solvents: tert-Butanol ; 1 h, reflux
1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C
1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C
Referencia
- Process for activation of metallic zinc for direct synthesis of alkylzinc halides, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Zinc
Referencia
- Organozinc reagents prepared from highly active zince-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; -60 °C; -60 °C → 10 °C; 1 h, 10 °C
Referencia
- Preparation of 2,2-difluoro-2-[(1,3-dioxo-1H,2H-benz[de]isoquinolin-2-yl)oxy]acetic acid esters as acid generators for chemically amplified positive photosensitive resin compositions, photosensitive dry film, production method for photosensitive dry film, and production method for patterned resist film, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 3 h, reflux
Referencia
- Investigation of new synthetic methods of 3,5-dihydroxyamylbenzeneZhejiang Huagong, 2016, 47(6), 5-6,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylformamide ; 5 min, 70 °C
1.2 overnight, 70 °C
1.2 overnight, 70 °C
Referencia
- Evidence of increased hydrophobicity and dynamics inside the tail region of glycolipid self-assemblies using 2-n-alkyl-pyrene derivatives to probe different locationsLangmuir, 2019, 35(29), 9584-9592,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Naphthalene , Lithium Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt
1.3 18 h, rt
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt
1.3 18 h, rt
Referencia
- An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenesChemical Communications (Cambridge, 2015, 51(14), 2911-2914,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; 12 h, 70 °C
Referencia
- The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2Zn or BuZnBrChemistry - A European Journal, 2019, 25(69), 15751-15754,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, rt → 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Method for preparing silahydrocarbons, World Intellectual Property Organization, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt
1.2 3 - 4 h, 80 °C
1.2 3 - 4 h, 80 °C
Referencia
- Palladium-catalyzed coupling of α-halo vinylphosphonate and α-phosphonovinyl sulfonate with alkylzincs: straightforward and versatile synthesis of α-alkyl vinylphosphonatesOrganic Chemistry Frontiers, 2018, 5(9), 1457-1461,
Butylzinc bromide, 0.50 M in THF Raw materials
Butylzinc bromide, 0.50 M in THF Preparation Products
Butylzinc bromide, 0.50 M in THF Literatura relevante
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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